REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[S:6].Cl[CH:12]([CH3:16])[C:13](=O)[CH3:14]>CCO.CCOC(C)=O>[CH3:16][C:12]1[N:7]=[C:5]([C:4]2[CH:3]=[C:2]([NH2:1])[CH:10]=[CH:9][CH:8]=2)[S:6][C:13]=1[CH3:14]
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Name
|
|
Quantity
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200 mg
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Type
|
reactant
|
Smiles
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NC=1C=C(C(=S)N)C=CC1
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Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
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ClC(C(C)=O)C
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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CCO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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WASH
|
Details
|
sequentially washed with saturated aqueous NaHCO3, H2O and saturated aqueous NaCl
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic solution is dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
After concentration
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Type
|
CUSTOM
|
Details
|
the residue is purified by silica gel chromatography (2:1 hexanes/EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C)C=1C=C(C=CC1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |